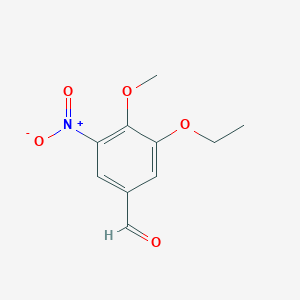

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-ethoxy-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-9-5-7(6-12)4-8(11(13)14)10(9)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUJDMUVATTZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin. The nitration process involves the use of concentrated nitric acid in glacial acetic acid, yielding the compound with a high degree of purity . Another method involves the use of acetyl nitrate as the nitrating agent in the presence of silica gel, which can achieve yields of up to 88% .

Industrial Production Methods

In industrial settings, the production of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified through recrystallization from solvents such as acetic acid or ethanol .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) in hydrochloric acid (HCl) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).

Major Products Formed

Oxidation: 3-Ethoxy-4-methoxy-5-nitrobenzoic acid.

Reduction: 3-Ethoxy-4-methoxy-5-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential role in neuroinflammatory diseases.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is utilized in the manufacturing of diagnostic assays and other chemical products.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde with analogs from the evidence, highlighting substituent variations and their implications:

*Calculated based on molecular formula.

Impact of Substituents on Properties and Reactivity

Solubility and Polarity

- Ethoxy vs. Methoxy: Ethoxy groups increase lipophilicity compared to methoxy, reducing aqueous solubility. For example, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (logP ~1.8 estimated) is less polar than 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (logP ~1.2) .

- Hydroxy vs. Methoxy: Hydroxy groups enhance hydrogen bonding, as seen in 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, which may exhibit higher solubility in polar solvents like ethanol or water compared to the methoxy variant .

Chemical Reactivity

- Nitro Group Positioning: Nitro at position 5 (meta to aldehyde) deactivates the benzene ring, directing electrophilic attacks to less substituted positions. In contrast, nitro at position 3 (ortho to aldehyde) in 4-Methoxy-3-nitrobenzaldehyde creates steric hindrance, slowing reactions like Friedel-Crafts alkylation .

- Functional Group Compatibility: The azido group in 2-Azido-4-methoxy-5-nitrobenzaldehyde enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in ethoxy/methoxy analogs .

Biological Activity

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde (C10H11N1O4) is an aromatic aldehyde that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, which are critical for its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The structure of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde can be represented as follows:

This compound features an ethoxy group (-OCH2CH3), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzaldehyde backbone, contributing to its unique chemical reactivity and biological properties.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde. It has shown significant activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an IC50 value of 0.034 µM, indicating potent inhibition of the parasite's growth in vitro. Its selectivity index was reported at 1526, suggesting minimal toxicity to human cells while effectively targeting the malaria parasite .

Antimicrobial Properties

In addition to its antimalarial effects, this compound has been evaluated for antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) were not detailed in the available literature. The presence of nitro and methoxy groups is believed to enhance its interaction with microbial cellular components, leading to effective inhibition .

Cytotoxic Effects

The cytotoxic potential of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde has also been investigated in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in human gastric cancer (SGC7901) and pancreatic cancer (Patu8988) cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde can be attributed to several mechanisms:

- Oxidative Stress Induction : The nitro group can undergo reduction within cells, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for the survival of pathogens or cancer cells.

- Interaction with Biological Macromolecules : Its ability to form hydrogen bonds allows it to interact with proteins and nucleic acids, altering their function.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect the biological potency of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde. For instance, variations in substituents at different positions on the aromatic ring can enhance or diminish its antimalarial and cytotoxic activities. It is crucial for ongoing research to explore these relationships further to optimize the compound's efficacy .

Case Studies

Several case studies have been conducted examining the biological activity of derivatives of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde:

| Study | Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Antimalarial | 0.034 µM | High selectivity index |

| Study B | Cytotoxicity | Not specified | Induces apoptosis in cancer cell lines |

| Study C | Antimicrobial | Not specified | Effective against multiple bacterial strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of benzaldehyde derivatives. For example, nitration of a methoxy/ethoxy-substituted benzaldehyde precursor under controlled temperatures (0–5°C) using mixed acid (HNO₃/H₂SO₄) can introduce the nitro group regioselectively at the 5-position. Yield optimization requires careful monitoring of stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and reaction time to avoid over-nitration or decomposition . Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is critical for isolating the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde?

- Methodological Answer :

- ¹H NMR : Diagnostic signals include the aldehyde proton (δ 10.1–10.3 ppm), methoxy (δ 3.8–3.9 ppm), ethoxy (δ 1.4–1.5 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂), and aromatic protons (δ 7.5–8.5 ppm, split due to nitro group deshielding) .

- IR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹), NO₂ asymmetric stretching (~1520 cm⁻¹), and ether C-O (~1250 cm⁻¹) confirm functional groups .

- MS : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or ethoxy groups) validate the structure .

Q. What are the stability considerations for 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the nitro and aldehyde groups. Storage in amber glass vials under inert gas (N₂/Ar) at –20°C minimizes degradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring can quantify decomposition products like nitro-reduced analogs or oxidized acids .

Advanced Research Questions

Q. How does the electronic interplay between nitro, methoxy, and ethoxy groups influence the reactivity of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde in nucleophilic additions?

- Methodological Answer : The nitro group at C5 is a strong electron-withdrawing group, activating the aldehyde at C1 toward nucleophilic attack (e.g., Grignard reagents). Methoxy at C4 acts as an electron donor, creating regioselective polarization. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets can map frontier molecular orbitals (FMOs) to predict reactivity sites . Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituted nucleophiles) is recommended .

Q. What strategies mitigate conflicting data in catalytic reduction studies of the nitro group in 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde?

- Methodological Answer : Contradictions in catalytic hydrogenation outcomes (e.g., incomplete reduction vs. over-reduction to amines) often stem from catalyst choice (Pd/C vs. Raney Ni) or solvent effects. Systematic screening using Design of Experiments (DoE) with variables like H₂ pressure (1–10 atm), temperature (25–80°C), and solvent (EtOH vs. THF) can identify optimal conditions. Analytical cross-validation via LC-MS and ¹H NMR ensures product consistency .

Q. How can 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde serve as a precursor in bioactive molecule synthesis, and what are the key pharmacophore design considerations?

- Methodological Answer : The aldehyde group enables condensation reactions to form Schiff bases or heterocycles (e.g., quinazolines). For antimicrobial or anticancer applications, substituent tuning is critical:

- Nitro group : Enhances electron-deficient character, improving DNA intercalation potential.

- Ether linkages : Improve lipid solubility for membrane penetration.

- Structure-Activity Relationship (SAR) : Parallel synthesis of analogs (e.g., replacing ethoxy with isobutoxy ) followed by in vitro assays (MIC, IC₅₀) identifies optimal substituents .

Q. What computational tools predict the environmental fate and toxicity of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde?

- Methodological Answer : Use EPA EPI Suite (v4.11) to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). For human toxicity, molecular docking (AutoDock Vina) against cytochrome P450 enzymes predicts metabolic pathways. Experimental validation via Ames test (mutagenicity) and Daphnia magna acute toxicity assays is advised .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.